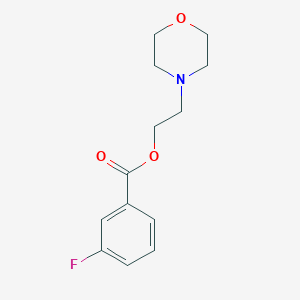
2-Morpholin-4-ylethyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-ylethyl 3-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and contains a morpholine ring and a fluorine atom.
Scientific Research Applications
2-Morpholin-4-ylethyl 3-fluorobenzoate has several potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 3-fluorobenzoate is not well understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Morpholin-4-ylethyl 3-fluorobenzoate has several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-Morpholin-4-ylethyl 3-fluorobenzoate in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under standard laboratory conditions. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-Morpholin-4-ylethyl 3-fluorobenzoate. One of the significant areas of research is in the development of new anti-cancer drugs. Another area of research is in the development of new anti-inflammatory drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of research.
Conclusion:
In conclusion, 2-Morpholin-4-ylethyl 3-fluorobenzoate is a chemical compound that has several potential applications in scientific research. Its ease of synthesis and stability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-Morpholin-4-ylethyl 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with morpholine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the pure form of 2-Morpholin-4-ylethyl 3-fluorobenzoate.
properties
Product Name |
2-Morpholin-4-ylethyl 3-fluorobenzoate |
|---|---|
Molecular Formula |
C13H16FNO3 |
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 3-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO3/c14-12-3-1-2-11(10-12)13(16)18-9-6-15-4-7-17-8-5-15/h1-3,10H,4-9H2 |
InChI Key |
ZPQDCMRGFXWBSC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![Ethyl 2-(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257199.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)




![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)